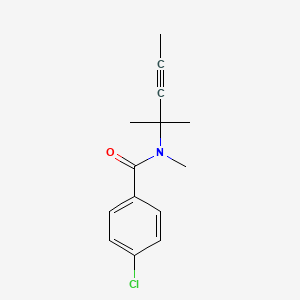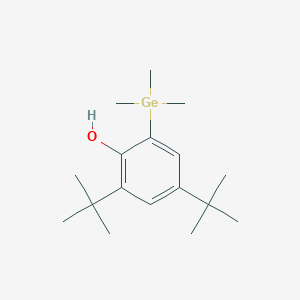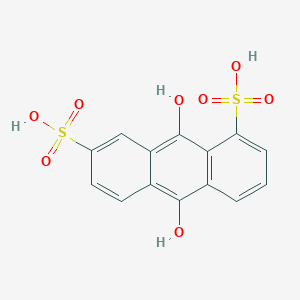
Piperidine, 1,1'-((1,1'-biphenyl)-2,2-diyldicarbonyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- is a complex organic compound with a molecular formula of C24H28N2O2 It is characterized by the presence of a piperidine ring and a biphenyl structure, which are linked through dicarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- typically involves the reaction of 1,1’-biphenyl-2,2’-dicarboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine, 1,1’-((1,1’-biphenyl)-4,4’-diyldicarbonyl)bis-: This compound has a similar structure but differs in the position of the dicarbonyl groups on the biphenyl ring.
Piperidine, 1,1’-(1,4-phenylenedicarbonyl)bis-: Another similar compound with the dicarbonyl groups positioned on a phenyl ring instead of a biphenyl structure.
Uniqueness
The uniqueness of Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52882-84-5 |
|---|---|
Molekularformel |
C24H28N2O2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
[2-[2-(piperidine-1-carbonyl)phenyl]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C24H28N2O2/c27-23(25-15-7-1-8-16-25)21-13-5-3-11-19(21)20-12-4-6-14-22(20)24(28)26-17-9-2-10-18-26/h3-6,11-14H,1-2,7-10,15-18H2 |
InChI-Schlüssel |
UXIXVQXMZNDJAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



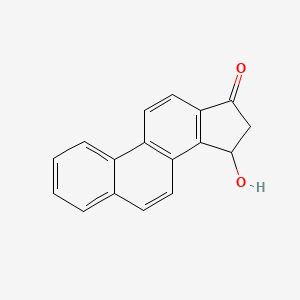
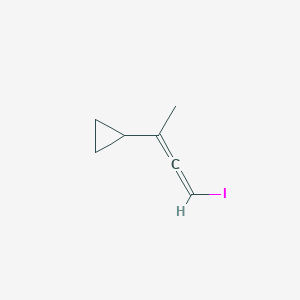

![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)




